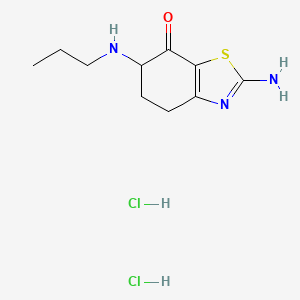

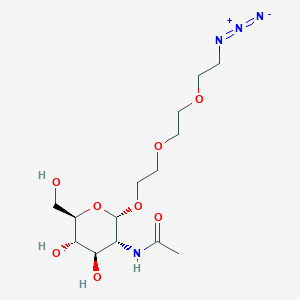

2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one diHCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

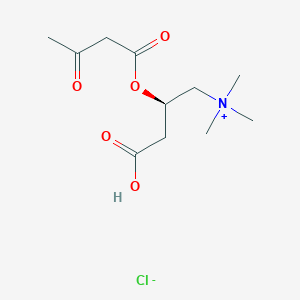

“2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one diHCl” is a compound that is related to pramipexole . Pramipexole is a pharmaceutical active agent known for its use in treating conditions like schizophrenia, Parkinson’s disease or Parkinsonism, and hypertension .

Synthesis Analysis

The synthesis of this compound involves the reaction of new compounds with an alkylamine in the presence of a reducing agent or hydrogen gas with a hydrogenation catalyst . A process for resolving or enriching (R,S) 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole (pramipexole) into optical isomers uses a monovalent salt thereof, e.g., pramipexole monohydrochloride, as a substrate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of new compounds with an alkylamine in the presence of a reducing agent or hydrogen gas with a hydrogenation catalyst . The monovalent salt is treated with an optically active acid, e.g., with L(+)-tartaric acid, to yield a diastereomeric mixed salt .Scientific Research Applications

Corrosion Inhibition

A study on benzothiazole derivatives revealed their significant corrosion inhibiting effect against steel in an HCl solution. These compounds, including variations of benzothiazole structures, provided higher inhibition efficiencies compared to previously reported inhibitors in the benzothiazole family. Their ability to adsorb onto surfaces through both physical and chemical means was highlighted, showcasing their potential in corrosion prevention technologies (Hu et al., 2016).

Antitumor Properties

Another avenue of research involves the synthesis and evaluation of fluorinated benzothiazoles for their potent cytotoxicity against certain human breast cancer cell lines, while exhibiting minimal activity against nonmalignant cells. This study underscores the therapeutic potential of benzothiazole derivatives as selective antitumor agents, particularly highlighting their effectiveness and specificity in cancer treatment (Hutchinson et al., 2001).

Anticonvulsant Activity

Benzothiazole derivatives have also been explored for their anticonvulsant properties. The synthesis of new benzothiazole-based compounds and their evaluation for anticonvulsant activities demonstrated some promising potencies. This suggests potential applications of these compounds in the development of novel anticonvulsant medications (Gineinah, 2001).

Pharmacological Evaluation

In pharmacological research, novel benzothiazole derivatives have been synthesized and assessed for analgesic and anti-inflammatory activities. Some compounds exhibited moderate effectiveness, indicating their potential in pain management and inflammation reduction strategies (Bannimath et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Based on the properties of similar compounds, it could potentially influence various cellular processes .

properties

IUPAC Name |

2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS.2ClH/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;;/h6,12H,2-5H2,1H3,(H2,11,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNBBHOOMDHESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1=O)SC(=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6302542.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)